molecular formula C14H24N2O4 B6633214 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid

3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid

カタログ番号 B6633214
分子量: 284.35 g/mol
InChIキー: VAVPAKCVITUPRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MK-4827 and is classified as a PARP inhibitor. PARP inhibitors are a class of compounds that have shown promising results in the treatment of various cancers. In

作用機序

The mechanism of action of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid involves the inhibition of PARP, an enzyme involved in DNA repair. PARP inhibitors work by preventing the repair of damaged DNA, which leads to the death of cancer cells. This mechanism of action makes PARP inhibitors a promising class of compounds for the treatment of various cancers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid are mainly related to its inhibition of PARP. This inhibition leads to the accumulation of DNA damage, which triggers the death of cancer cells. Additionally, PARP inhibitors have been shown to enhance the effectiveness of chemotherapy and radiation therapy by preventing the repair of DNA damage caused by these treatments.

実験室実験の利点と制限

The advantages of using 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid in lab experiments include its potent PARP inhibition and its potential use in combination with other cancer treatments. However, there are also limitations to its use, including its high cost and potential toxicity.

将来の方向性

There are several future directions for the research of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid. One direction is the development of more potent and selective PARP inhibitors. Another direction is the exploration of the potential use of PARP inhibitors in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, the combination of PARP inhibitors with other cancer treatments is an area of active research, and further studies are needed to optimize these combinations.

合成法

The synthesis of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid involves several steps. The first step is the synthesis of 3-(3-Methoxycyclobutyl)propanoic acid, which is achieved by the reaction of 3-cyclobutene-1-methanol with ethyl 3-bromopropionate. The resulting compound is then reacted with piperidine and triethylamine to form 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid. The final product is obtained after purification by column chromatography.

科学的研究の応用

3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of PARP, an enzyme involved in DNA repair. PARP inhibitors have shown promising results in the treatment of various cancers, including breast, ovarian, and prostate cancer. 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

特性

IUPAC Name

3-[1-[(3-methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-20-12-8-10(9-12)15-14(19)16-7-3-2-4-11(16)5-6-13(17)18/h10-12H,2-9H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVPAKCVITUPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)NC(=O)N2CCCCC2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。